

physical and chemical properties of cis-3-Hexenyl cis-3-hexenoate

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Compound of Interest

Compound Name: *cis-3-Hexenyl cis-3-hexenoate*

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An In-depth Technical Guide to cis-3-Hexenyl cis-3-hexenoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenyl cis-3-hexenoate, a volatile organic compound, is a significant contributor to the characteristic aroma of many fruits and plants. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by spectral analysis data. While primarily utilized in the flavor and fragrance industries, this document also explores its synthesis, stability, and potential biological activities, offering valuable insights for researchers and professionals in various scientific disciplines.

Chemical Identity and Physical Properties

cis-3-Hexenyl cis-3-hexenoate, also known as (Z)-3-hexen-1-yl (Z)-3-hexenoate, is a fatty acid ester. It is a colorless liquid with a characteristic fresh, green, and fruity aroma, often described as reminiscent of pear and melon.^[1]

Table 1: Chemical Identifiers for **cis-3-Hexenyl cis-3-hexenoate**

Identifier	Value
CAS Number	61444-38-0[2]
Molecular Formula	C ₁₂ H ₂₀ O ₂ [2]
Molecular Weight	196.29 g/mol
IUPAC Name	(3Z)-hex-3-en-1-yl (3Z)-hex-3-enoate[3]
Synonyms	(Z)-3-Hexenyl (Z)-3-hexenoate, cis-3-Hexenoic acid cis-3-hexenyl ester
FEMA Number	3689

Table 2: Physical and Chemical Properties of **cis-3-Hexenyl cis-3-hexenoate**

Property	Value	Reference
Appearance	Colorless liquid	[4]
Odor	Green, fruity, pear, melon	[1]
Boiling Point	60 °C at 0.5 mmHg	[5]
Density	0.907 g/mL at 25 °C	[5]
Refractive Index (n ₂₀ /D)	1.452	[5]
Flash Point	98.9 °C (closed cup)	
Solubility	Insoluble in water; soluble in alcohol	
Stability	Stabilized with α-tocopherol	

Spectral Data

The structural elucidation of **cis-3-Hexenyl cis-3-hexenoate** is confirmed through various spectroscopic techniques.

Table 3: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~5.5	m	-CH=CH-
~5.3	m	-CH=CH-
~4.1	t	-O-CH ₂ -
~3.1	d	=CH-CH ₂ -C=O
~2.4	q	-CH ₂ -CH=
~2.0	m	-CH ₂ -CH ₃
~0.9	t	-CH ₃

Table 4: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~172	C=O
~133	-CH=CH-
~123	-CH=CH-
~64	-O-CH ₂ -
~35	=CH-CH ₂ -C=O
~28	-CH ₂ -CH=
~20	-CH ₂ -CH ₃
~14	-CH ₃

Mass Spectrometry (MS):

The mass spectrum of **cis-3-Hexenyl cis-3-hexenoate** exhibits a molecular ion peak (M⁺) at m/z 196, corresponding to its molecular weight. Key fragmentation patterns are consistent with the ester structure. A representative mass spectrum is available in the literature.[\[6\]](#)

Infrared (IR) Spectroscopy:

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

Table 5: Key IR Absorption Bands

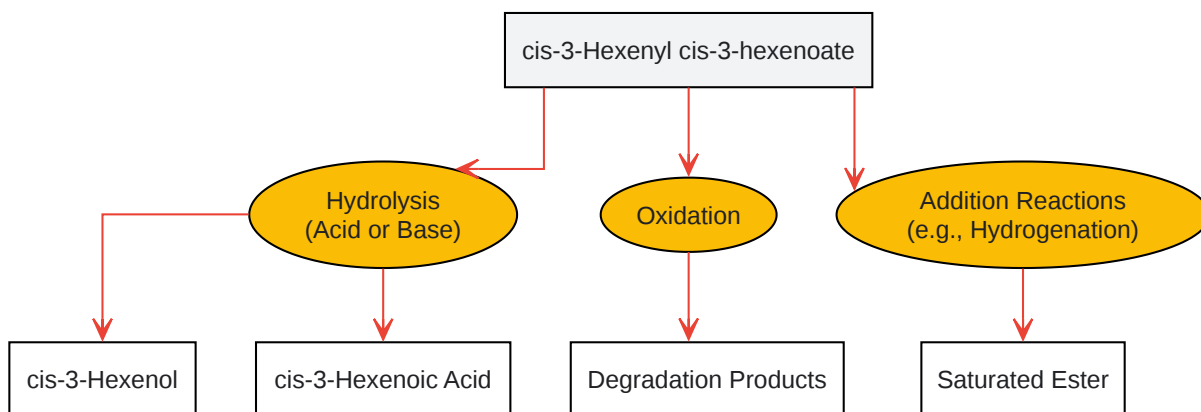
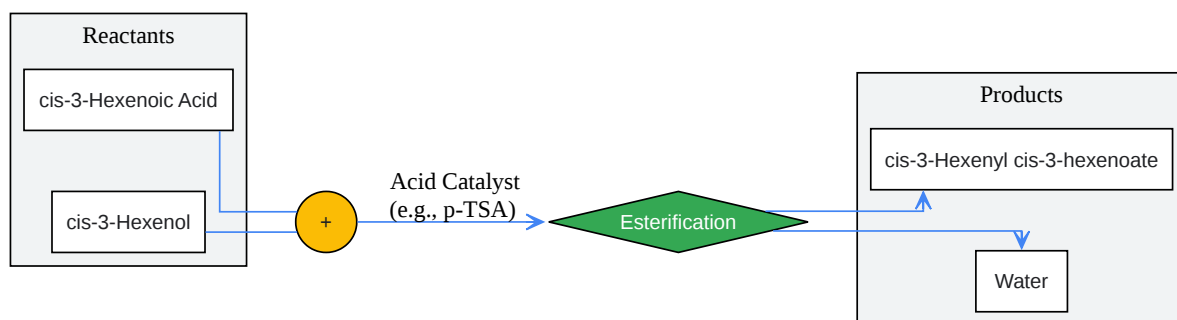
Wavenumber (cm ⁻¹)	Functional Group
~3010	=C-H stretch (alkene)
~2965, 2875	C-H stretch (alkane)
~1740	C=O stretch (ester)
~1655	C=C stretch (alkene)
~1160	C-O stretch (ester)

Experimental Protocols

Synthesis

A common method for the synthesis of **cis-3-Hexenyl cis-3-hexenoate** is through the esterification of cis-3-hexenol with cis-3-hexenoic acid.

Reaction Scheme:



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